N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14808044
InChI: InChI=1S/C21H26N2O4S/c1-3-18-6-4-5-15-23(18)28(25,26)20-13-9-17(10-14-20)22-21(24)16-7-11-19(27-2)12-8-16/h7-14,18H,3-6,15H2,1-2H3,(H,22,24)
SMILES:
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.5 g/mol

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide

CAS No.:

Cat. No.: VC14808044

Molecular Formula: C21H26N2O4S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide -

Specification

Molecular Formula C21H26N2O4S
Molecular Weight 402.5 g/mol
IUPAC Name N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-4-methoxybenzamide
Standard InChI InChI=1S/C21H26N2O4S/c1-3-18-6-4-5-15-23(18)28(25,26)20-13-9-17(10-14-20)22-21(24)16-7-11-19(27-2)12-8-16/h7-14,18H,3-6,15H2,1-2H3,(H,22,24)
Standard InChI Key GXIAHYCUYJJLTC-UHFFFAOYSA-N
Canonical SMILES CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Introduction

Structural Features

The compound contains several notable functional groups:

  • Sulfonamide Group: Known for enhancing biological activity and solubility.

  • Piperidine Ring: Common in many pharmaceuticals, contributing to interactions with biological targets.

  • Methoxybenzamide Moiety: May influence the compound's pharmacokinetic properties.

Synthesis and Chemical Reactivity

The synthesis of compounds with similar structures typically involves multi-step reactions, including sulfonation and amidation processes. These reactions can be tailored to modify the compound's properties, such as its solubility and reactivity.

Biological Activity

Compounds with sulfonamide and piperidine moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of these functional groups allows them to interact with enzymes and receptors involved in disease processes.

Potential Applications

Given its structural features, N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide could have applications in various fields, including:

  • Pharmaceuticals: Potential therapeutic effects due to its ability to modulate biological targets.

  • Research Tools: Useful in studying interactions with enzymes and receptors.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamideChromene core, sulfonamide, and carboxamide groupsAntimicrobial, anti-inflammatory, anticancer
N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamideChlorophenyl group, chromene coreAnticancer activity reported
5,7-dimethyl-N-(3-methylphenyl)carbamoyl]-1-benzofuranBenzofuran instead of chromeneAntimicrobial properties

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